![molecular formula C12H21NO2 B2477274 Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate CAS No. 2287262-82-0](/img/structure/B2477274.png)
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.4]octane-7-carboxylate.
Mecanismo De Acción
The mechanism of action of Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate is not fully understood. However, studies have shown that this compound has a high affinity for dopamine D2 receptors. This suggests that Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate may act as a dopamine D2 receptor antagonist, similar to other antipsychotic agents.
Biochemical and Physiological Effects:
Studies have shown that Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has a lower propensity for extrapyramidal side effects compared to other antipsychotic agents. This suggests that Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate may have a more favorable safety profile. Additionally, studies have shown that this compound has a high affinity for dopamine D2 receptors, which are known to be involved in the pathophysiology of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate in lab experiments include its high purity and potential as a chiral auxiliary. However, the limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate. One direction is to further investigate its potential as an antipsychotic agent. This could involve studying its efficacy and safety in clinical trials. Another direction is to investigate its potential as a chiral auxiliary in the synthesis of chiral compounds. This could involve studying its enantioselectivity and optimizing its use in organic synthesis. Finally, future research could investigate the mechanism of action of Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate to gain a better understanding of its pharmacological properties.
Métodos De Síntesis
The synthesis of Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has been achieved using different methods. One method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1,2-diaminocyclohexane in the presence of triethylamine. Another method involves the reaction of tert-butyl 3-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylate with 1,2-diaminocyclohexane in the presence of sodium hydride. Both methods have been reported to yield high purity Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has been studied for its potential applications in various scientific fields. In the field of medicinal chemistry, this compound has been investigated for its potential as an antipsychotic agent. Studies have shown that Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has a high affinity for dopamine D2 receptors, which are known to be involved in the pathophysiology of schizophrenia. Additionally, this compound has been shown to have a lower propensity for extrapyramidal side effects compared to other antipsychotic agents.
In the field of organic chemistry, Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate has been studied for its potential as a chiral auxiliary. Studies have shown that this compound can be used to synthesize chiral compounds with high enantioselectivity.
Propiedades
IUPAC Name |
tert-butyl 6-azaspiro[3.4]octane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)9-7-12(8-13-9)5-4-6-12/h9,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCXOFHPYBJYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(CCC2)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2477192.png)
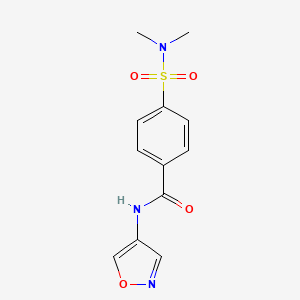
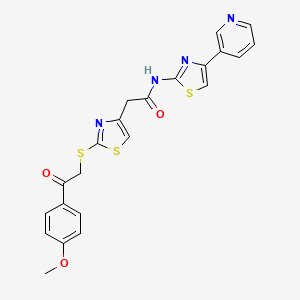
![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2477200.png)
![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)
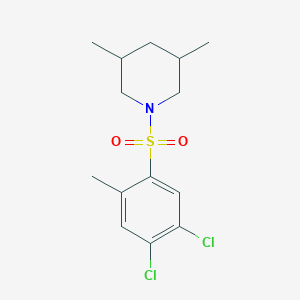
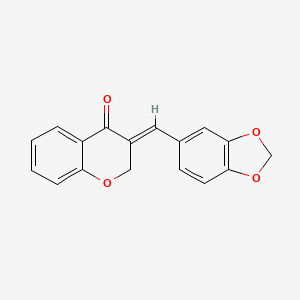
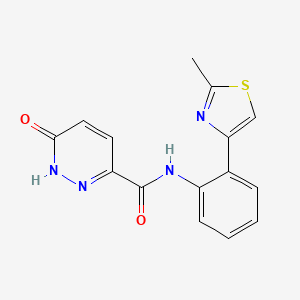
![5-(2-fluorophenyl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2477205.png)
![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2477207.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)
![(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2477212.png)

